N-Methyl-3-bromobenzylamine hydrochloride
Overview
Description
N-Methyl-3-bromobenzylamine hydrochloride: is an organic compound with the molecular formula C8H11BrClN. It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the third position and a methyl group on the nitrogen atom. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-3-bromobenzylamine hydrochloride typically begins with benzylamine and bromine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Methyl-3-bromobenzylamine hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-methyl-3-bromobenzylamine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted benzylamines depending on the nucleophile used.
Oxidation: N-Methyl-3-bromobenzylamine oxides.
Reduction: N-Methyl-3-bromobenzylamine.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-Methyl-3-bromobenzylamine hydrochloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated benzylamines on biological systems.
Medicine:
Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Industry:
Fine Chemicals Production: this compound is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of N-Methyl-3-bromobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the methyl group on the nitrogen atom play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
N-Methylbenzylamine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
3-Bromobenzylamine: Lacks the methyl group on the nitrogen, affecting its binding properties and reactivity.
N-Methyl-4-bromobenzylamine: Similar structure but with the bromine atom at the fourth position, leading to different chemical and biological properties.
Uniqueness: N-Methyl-3-bromobenzylamine hydrochloride is unique due to the specific positioning of the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTANEIHCHYBEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589492 | |
Record name | 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-51-8 | |
Record name | 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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